2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one
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Overview
Description
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group at the second position and a 4-methylphenylamino group at the sixth position on the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their biological and chemical properties.
Preparation Methods
The synthesis of 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Ring Closure: The benzylidene acetones undergo cyclization to form the pyrimidine ring.
Aromatization: The intermediate compounds are aromatized to stabilize the pyrimidine structure.
Substitution: Introduction of the amino group and the 4-methylphenylamino group at the respective positions.
Oxidation and Methylation: The final steps involve oxidation and methylation to achieve the desired compound.
Chemical Reactions Analysis
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens, making it a potential candidate for drug development.
Comparison with Similar Compounds
2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one can be compared with other aminopyrimidine derivatives :
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group at the fourth position instead of the 4-methylphenylamino group.
2-Amino-4,6-dimethylpyrimidine: This derivative has methyl groups at both the fourth and sixth positions.
2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile: This compound has a methoxy group and a nitrile group, making it structurally different but functionally similar.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33344-18-2 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-4-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-9-6-10(16)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,16) |
InChI Key |
NQSKGMQUZATMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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